molecular formula C10H10FN3S B8800858 3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole CAS No. 116850-50-1

3-(2-Fluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole

Cat. No. B8800858
M. Wt: 223.27 g/mol
InChI Key: UJWIBWHLVITCSR-UHFFFAOYSA-N
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Patent
US05260450

Procedure details

A mixture of 5-(2-fluorophenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione (4.56 g, 2.18×10-2 mole), K2CO3 (3.01 g, 2.18×10-2 mole), methyl iodide (1.5 ml, 2.4×10-2 mole), and acetone (65 ml) was stirred and warmed to reflux. After refluxing overnight, the solvent was evaporated and the concentrate was treated with water. The aqueous mixture was extracted three times with EtOAc. The EtOAc extracts were combined, washed with saturated aqueous NaCl, and dried over anhydrous Na2SO4. The drying agent was removed by filtration and the filtrate was evaporated at reduced pressure affording a pale yellow oil which was purified by chromatography and kugel rohr distillation, affording a pale yellow oil: bp=190°-197° C. (0.3 mm).
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:9]([CH3:14])[C:10](=[S:13])[NH:11][N:12]=1.[C:15]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:9]([CH3:14])[C:10]([S:13][CH3:15])=[N:11][N:12]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C=1N(C(NN1)=S)C
Name
Quantity
3.01 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.5 mL
Type
reactant
Smiles
CI
Name
Quantity
65 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
the concentrate was treated with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted three times with EtOAc
WASH
Type
WASH
Details
washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
affording a pale yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was purified by chromatography and kugel rohr distillation
CUSTOM
Type
CUSTOM
Details
affording a pale yellow oil

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)C1=NN=C(N1C)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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